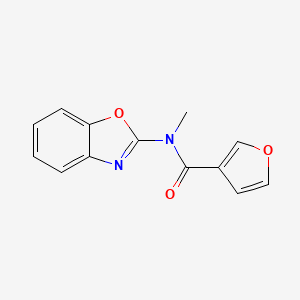
N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide, also known as BMF, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMF belongs to the class of benzoxazole derivatives, which have been widely studied for their pharmacological properties.
作用机制
The mechanism of action of N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide has been shown to activate the p53 pathway, which leads to the induction of apoptosis and cell cycle arrest. N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression. In neurodegenerative disorders, N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide has been shown to activate the Nrf2 pathway, which leads to the upregulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide has been shown to induce apoptosis and cell cycle arrest, as well as inhibit cell migration and invasion. In inflammation models, N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorders, N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide has been shown to reduce oxidative stress and inflammation, as well as improve cognitive function.
实验室实验的优点和局限性
N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide has several advantages for lab experiments, including its high purity and stability, as well as its ability to easily penetrate cell membranes. However, N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
未来方向
There are several future directions for research on N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide, including:
1. Further elucidation of the mechanism of action of N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide in different cell types and animal models.
2. Investigation of the pharmacokinetics and pharmacodynamics of N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide in vivo.
3. Development of more efficient synthesis methods for N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide.
4. Exploration of the potential therapeutic applications of N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide in other diseases, such as cardiovascular disease and diabetes.
5. Evaluation of the safety and toxicity of N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide in preclinical and clinical studies.
Conclusion:
In conclusion, N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide is a promising chemical compound that has potential therapeutic applications in various diseases. The synthesis method of N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide has been optimized to increase the yield and purity of the compound. N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide has been studied for its scientific research application in cancer, inflammation, and neurodegenerative disorders. The mechanism of action of N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide has various biochemical and physiological effects in different cell types and animal models. N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide has several advantages for lab experiments, but also has some limitations. Future research on N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide should focus on further elucidating its mechanism of action, investigating its pharmacokinetics and pharmacodynamics, developing more efficient synthesis methods, exploring its potential therapeutic applications in other diseases, and evaluating its safety and toxicity in preclinical and clinical studies.
合成方法
N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide can be synthesized through a multistep process that involves the reaction of 2-amino-5-methylbenzoic acid with furfuryl chloride to yield 5-methyl-2-(furan-3-yl)benzoxazole. The resulting compound is then reacted with N-methylcarbamoyl chloride to produce N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide. The synthesis of N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide has been optimized to increase the yield and purity of the compound.
科学研究应用
N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide has also been studied for its anti-inflammatory properties, which may be useful for the treatment of inflammatory diseases such as arthritis. In neurodegenerative disorders, N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
属性
IUPAC Name |
N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c1-15(12(16)9-6-7-17-8-9)13-14-10-4-2-3-5-11(10)18-13/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPZVPQXPAVKFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC2=CC=CC=C2O1)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

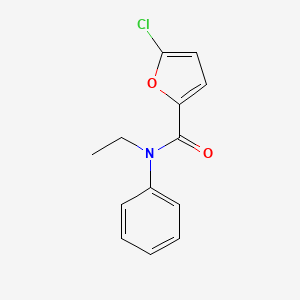


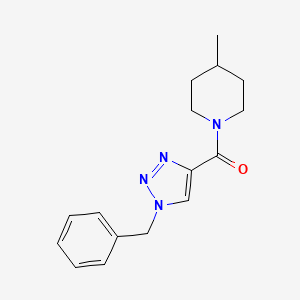
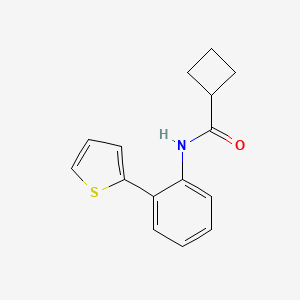
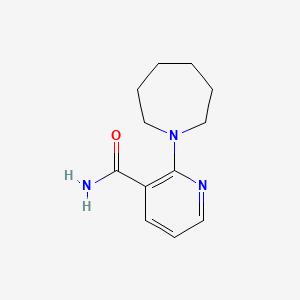
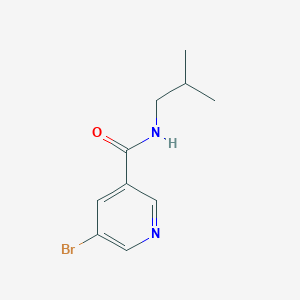


![5-[4-[2-chloro-5-(trifluoromethyl)phenyl]sulfonylpiperazine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7472055.png)
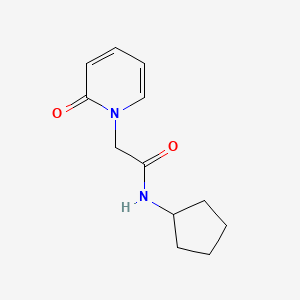
![N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B7472066.png)

